molecular formula C10H16ClF3O4 B6360184 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester, 95% CAS No. 191029-79-5

2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester, 95%

Cat. No. B6360184
CAS RN: 191029-79-5
M. Wt: 292.68 g/mol
InChI Key: WPCHVSDQYQZDHX-UHFFFAOYSA-N
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Description

2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester, 95% (2-Cl-DTEFBE 95%) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific research fields. This compound is a colorless liquid with a melting point of -87°C and a boiling point of 97°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and petroleum ether. 2-Cl-DTEFBE 95% has a high boiling point and is relatively stable, making it an ideal compound for research applications.

Scientific Research Applications

2-Cl-DTEFBE 95% has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in the preparation of other organic compounds, and as a solvent for a variety of reactions. It has also been used in the study of enzyme-catalyzed reactions and the development of new drugs. Additionally, 2-Cl-DTEFBE 95% has been used in the preparation of synthetic polymers and in the synthesis of nanomaterials.

Mechanism of Action

2-Cl-DTEFBE 95% acts as a catalyst in organic synthesis reactions by facilitating the transfer of electrons between molecules. It is also believed to be involved in the formation of new bonds between molecules, as well as the rearrangement of existing bonds. Additionally, 2-Cl-DTEFBE 95% is thought to be involved in the formation of complexes between molecules and may also be involved in the formation of new molecules.
Biochemical and Physiological Effects
2-Cl-DTEFBE 95% is not known to have any direct biochemical or physiological effects on humans or other organisms. However, due to its role as a catalyst in organic synthesis, it may have indirect effects on biochemical and physiological processes. For example, it may be involved in the synthesis of new drugs or other compounds that could have direct effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-Cl-DTEFBE 95% has several advantages for laboratory experiments. It is relatively stable, has a high boiling point, and is soluble in water, methanol, and ethanol. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is not soluble in ether or petroleum ether, and its use as a catalyst in organic synthesis reactions may be limited due to its low solubility in some solvents.

Future Directions

The potential applications of 2-Cl-DTEFBE 95% are vast, and there are numerous directions for future research. For example, further research could be done to study the mechanism of action of this compound and its role in the formation of new molecules. Additionally, research could be done to explore the potential applications of this compound in the synthesis of new drugs or other compounds with potential therapeutic effects. Additionally, further research could be done to explore the potential uses of this compound as a catalyst in organic synthesis reactions and the development of new polymers. Finally, research could be done to explore the potential uses of this compound as a solvent for a variety of reactions.

Synthesis Methods

The synthesis of 2-Cl-DTEFBE 95% is usually achieved through a two-step process. The first step involves the reaction of 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoic acid (2-Cl-DTEFBA) and ethyl bromide to form 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoic acid ethyl ester (2-Cl-DTEFBE). The second step involves the reduction of the ester group by sodium borohydride to produce 2-Cl-DTEFBE 95%.

properties

IUPAC Name

ethyl 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF3O4/c1-4-16-8(15)7(11)9(17-5-2,18-6-3)10(12,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCHVSDQYQZDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)(OCC)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester

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